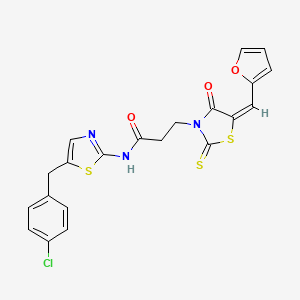![molecular formula C20H17FN2OS B2576362 1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223820-47-0](/img/structure/B2576362.png)
1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a spirocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. The compound features a spiro[4.4]non-3-ene core, which is a bicyclic structure with a benzoyl group and a fluorophenyl group attached to it. This structural complexity makes it a valuable molecule for research and development in organic chemistry and related disciplines.
Méthodes De Préparation
The synthesis of 1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves a multi-step process. One common method includes the [3+2] cycloaddition reaction of nitrile imines with arylidenethiohydantoins. The nitrile imines are generated in situ from hydrazonyl chlorides, which then react with the C=C and C=S dipolarophiles in the thiohydantoin moiety to form the desired spirocyclic structure . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Cycloaddition: The spirocyclic core can participate in cycloaddition reactions, forming more complex structures.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and specific temperature and pressure settings to optimize the reaction outcomes .
Applications De Recherche Scientifique
1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex spirocyclic compounds and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its bioactive properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. Studies have shown that it can disrupt membrane potentials and affect cellular respiration, making it a valuable compound for studying cellular mechanisms .
Comparaison Avec Des Composés Similaires
1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can be compared with other spirocyclic compounds such as:
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene: This compound also features a spiro[4.4]non-3-ene core but with different substituents, leading to varied chemical and biological properties.
Benzofuran derivatives: These compounds have a benzofuran ring and exhibit different bioactivities and applications compared to the spirocyclic structure.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Propriétés
IUPAC Name |
[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS/c21-16-10-8-14(9-11-16)17-19(25)23(20(22-17)12-4-5-13-20)18(24)15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNRUMAEIHDYKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B2576283.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isonicotinamide](/img/structure/B2576284.png)
![N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2576285.png)
![2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B2576286.png)
![N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2576287.png)
![ethyl 2-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2576288.png)


![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B2576292.png)

![Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate](/img/structure/B2576295.png)
![Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2576299.png)
